Ferutinin

Description

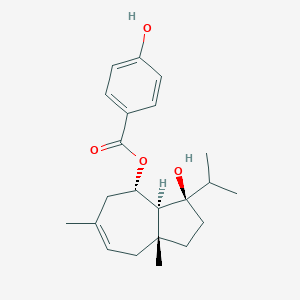

Structure

3D Structure

Properties

IUPAC Name |

[(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSHNJQMYORNJI-YUVXSKOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961947 | |

| Record name | 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41743-44-6 | |

| Record name | Ferutinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxy-6-(4-oxybezoyloxy)dauc-8,9-en | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ferutinin

Ferutinin is a naturally occurring bioactive compound classified as a daucane-type sesquiterpene ester.[1][2] It is primarily isolated from plants of the Ferula genus, such as Ferula communis and Ferula hermonis[1][3]. This complex ester has garnered significant attention from the scientific community due to its diverse pharmacological activities, including phytoestrogenic, antioxidant, anti-inflammatory, and cytotoxic effects.[1][4] Its potential as a therapeutic agent, particularly in the context of osteoporosis and cancer, is an active area of research.[5][6][7]

Chemical Structure and Stereochemistry

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including Infrared (IR) spectroscopy, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HMQC, NOESY), and Mass Spectrometry (EIMS and CIMS)[].

This compound is an ester formed between the daucane sesquiterpenoid alcohol, jaeschkeanadiol, and p-hydroxybenzoic acid[][9].

-

IUPAC Name: [(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate[]

-

Molecular Formula: C₂₂H₃₀O₄[]

-

Molecular Weight: 358.46 g/mol []

The core of the molecule is a daucane skeleton, which is a bicyclic system composed of a cycloheptane ring fused to a cyclopentane ring. Key structural features critical for its biological activity have been identified. Structure-activity relationship studies have highlighted the importance of the p-hydroxybenzoyl moiety for binding to estrogen receptors and the daucane core, particularly the double bond between carbons 8 and 9, for its cytotoxic activity[9][10].

Physicochemical and Biological Properties

This compound's properties have been quantified in various studies. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₄ | [][11][12] |

| Molecular Weight | 358.5 g/mol | [][12] |

| Appearance | White powder | [] |

| Solubility | Soluble in DMSO and Chloroform; slightly soluble in 95% alcohol; insoluble in water. | [][12] |

| Estrogen Receptor Binding Affinity (IC₅₀) | ERα: 33.1 nM | [10][12] |

| ERβ: 180.5 nM | [10][12] | |

| In Vitro Cytotoxicity (IC₅₀ after 72h) | MCF-7 (breast cancer cells): 29 µg/mL | [12] |

| TCC (bladder cancer cells): 24 µg/mL | [12] | |

| HFF3 (human foreskin fibroblasts): 36 µg/mL | [12] |

Experimental Protocols for Structure Elucidation

The determination of this compound's complex structure is a representative example of modern natural product chemistry, relying on a combination of spectroscopic techniques to piece together its molecular architecture.

General Protocol:

-

Isolation and Purification: this compound is typically extracted from the roots of Ferula species using organic solvents. The crude extract is then subjected to various chromatographic techniques, such as thin-layer chromatography (TLC) and column chromatography, to isolate the pure compound[].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and establish the molecular formula (C₂₂H₃₀O₄)[10]. Fragmentation patterns observed in techniques like Electron Ionization Mass Spectrometry (EIMS) provide initial clues about the different components of the molecule, such as the p-hydroxybenzoyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. In this compound, characteristic absorption bands would indicate the presence of hydroxyl (-OH) groups, a carbonyl (C=O) group from the ester linkage, and aromatic C=C bonds from the benzoate ring[][10].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework and stereochemistry.

-

¹H NMR: Identifies all the unique proton environments in the molecule, their multiplicity (splitting patterns), and their integration (number of protons).

-

¹³C NMR: Determines the number of unique carbon atoms and their chemical environment (e.g., sp², sp³, carbonyl).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings (which protons are adjacent). HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining the relative stereochemistry by identifying protons that are close to each other in space, even if they are not directly connected through bonds[].

-

Signaling Pathway Involvement: The Wnt/β-catenin Pathway

This compound exerts its biological effects by modulating various cellular signaling pathways. One of the most well-documented is its ability to promote osteogenic (bone-forming) differentiation by activating the canonical Wnt/β-catenin signaling pathway.[13][14] This makes it a compound of interest for therapies against bone diseases like osteoporosis[6][13].

The activation process can be summarized as follows: this compound treatment leads to increased expression of key pathway components like Wnt3a and Dishevelled (Dvl3). This, in turn, inhibits the action of Glycogen Synthase Kinase 3 (GSK3), preventing the degradation of β-catenin. As β-catenin accumulates in the cytoplasm, it translocates to the nucleus, where it activates transcription factors that drive the expression of osteogenic genes like RUNX2, osteocalcin, and collagen 1A1.[13][14]

Furthermore, studies show that this compound's effects on osteoblastic differentiation are also mediated through estrogen receptor alpha (ERα), involving the PI3K/Akt and MEK/ERK signaling pathways[15]. This multifaceted mechanism of action underscores the complexity and therapeutic potential of this natural compound.

References

- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene this compound: From Antioxidant Potential to Cytotoxic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpenes and Sesquiterpene Derivatives from Ferula: Their Chemical Structures, Biosynthetic Pathways, and Biological Properties [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 9. Structure--activity relationships of the estrogenic sesquiterpene ester this compound. Modification of the terpenoid core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 11. This compound | C22H30O4 | CID 354654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. This compound directs dental pulp-derived stem cells towards the osteogenic lineage by epigenetically regulating canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces osteoblast differentiation of DPSCs via induction of KLF2 and autophagy/mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estrogen receptor signaling in the this compound-induced osteoblastic differentiation of human amniotic fluid stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferutinin: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferutinin, a sesquiterpene ester, is a bioactive natural product with a growing body of research highlighting its potential therapeutic applications, including anticancer, phytoestrogenic, and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its known signaling pathways. Quantitative data on this compound content from various sources are presented for comparative analysis. Experimental protocols and visual diagrams of workflows and biological mechanisms are included to support research and development efforts in harnessing the therapeutic potential of this compound.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Ferula, a member of the Apiaceae family. These perennial herbs are predominantly found in the Mediterranean region, North Africa, and Central Asia. The compound can be extracted from various parts of the plant, including the roots, rhizomes, and leaves.

Ferula communis, commonly known as giant fennel, is a principal and widely studied source of this compound.[1][2][3][4][5][6][7] Other notable Ferula species that have been identified as sources of this compound include:

-

Ferula tenuisecta

-

Ferula elaeochytris[9]

-

Ferula orientalis

-

Ferula tenuissima[9]

-

Ferula halophila[9]

-

Ferula rigidula

-

Ferula szowitsiana[9]

-

Ferula tingitana[9]

-

Ferula duranii[9]

-

Ferula huber-morathii[9]

The concentration of this compound can vary significantly depending on the plant species, geographical location, time of harvest, and the specific plant part used for extraction.

Quantitative Analysis of this compound Content

The yield of this compound from different Ferula species and extraction solvents is a critical factor for large-scale production and drug development. The following table summarizes the quantitative data on this compound content from various studies.

| Plant Species | Plant Part | Extraction Solvent | This compound Content (µg/g of extract) | Reference |

| Ferula tenuissima | Roots | n-Hexane | 167380 | [9] |

| Ferula halophila | Roots | n-Hexane | 157160 | [9] |

| Ferula communis subsp. communis | Roots | n-Hexane | 17739 | [10] |

| Ferula elaeochytris | Roots | n-Hexane | 14944 | [10] |

| Ferula duranii | Roots | n-Hexane | 10185 | [10] |

| Ferula szowitsiana | Roots | n-Hexane | 9732 | [10] |

| Ferula tingitana | Roots | n-Hexane | 5743 | [10] |

| Ferula communis subsp. communis | Roots | Chloroform | Not Found | [10] |

| Ferula drudeana | Roots | n-Hexane | Not Found | [10] |

| Ferula drudeana | Roots | Chloroform | Not Found | [10] |

| Ferula duranii | Roots | Chloroform | 1341 | [10] |

| Ferula elaeochytris | Roots | Chloroform | 3215 | [10] |

| Ferula halophila | Roots | Chloroform | 1542 | [10] |

| Ferula huber-morathii | Roots | n-Hexane | Not Found | [10] |

| Ferula huber-morathii | Roots | Chloroform | Not Found | [10] |

| Ferula rigidula | Roots | n-Hexane | Not Found | [10] |

| Ferula rigidula | Roots | Chloroform | Not Found | [10] |

| Ferula szowitsiana | Roots | Chloroform | 1114 | [10] |

| Ferula tenuissima | Roots | Chloroform | 1164 | [10] |

| Ferula tingitana | Roots | Chloroform | 2049 | [10] |

Extraction and Isolation Protocols

Several methods have been developed for the extraction and isolation of this compound from Ferula species. The choice of method depends on the desired purity, yield, and available resources.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound.

Detailed Protocol: Acetone Extraction and Liquid-Liquid Partitioning

This protocol is adapted from a patented method for extracting this compound from Ferula hermonis.

Materials:

-

Whole plant material of Ferula hermonis

-

Acetone

-

Deionized water

-

Potassium hydroxide (KOH) solution (diluted)

-

n-Hexane

-

Hydrochloric acid (HCl) or other suitable acid for pH adjustment

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Extraction:

-

Macerate 1 kg of the whole Ferula hermonis plant material.

-

Extract the macerated material three times with 5 volumes of acetone each time.

-

Combine the acetone extracts.

-

-

Concentration and Dilution:

-

Concentrate the combined acetone extracts under reduced pressure using a rotary evaporator to approximately 0.5 parts by weight relative to the initial biomass.

-

Dilute the concentrated extract with 2 parts of water.

-

-

Liquid-Liquid Partitioning (Alkaline Wash):

-

Transfer the aqueous solution to a large separatory funnel.

-

Add an equal volume of n-hexane.

-

While stirring vigorously, adjust the pH of the aqueous phase to 7.8 with a diluted KOH solution.

-

Allow the layers to separate and discard the n-hexane phase.

-

-

Liquid-Liquid Partitioning (Acidification and Extraction):

-

Acidify the remaining aqueous phase to pH 5 with a suitable acid.

-

Extract the acidified aqueous phase with n-hexane.

-

Combine the n-hexane extracts.

-

-

Final Concentration:

-

Concentrate the n-hexane phase containing this compound to dryness under reduced pressure to yield the final extract.

-

Alternative Protocol: Supercritical CO₂ Extraction

This method is suitable for obtaining a cleaner extract with fewer gummy materials.

Materials and Equipment:

-

Finely ground aerial parts of Ferula communis

-

Supercritical fluid extraction system

-

Carbon dioxide (CO₂)

-

Methanol

Procedure:

-

Extraction:

-

Finely grind 1 kg of the aerial parts of Ferula communis.

-

Perform the extraction with supercritical CO₂ at 45°C and 245 bar.

-

-

Separation:

-

In the separator(s), maintain the temperature between 25-45°C and the pressure at approximately 50 bar. This facilitates the separation of the desired compounds from less soluble materials.

-

-

Post-Extraction Processing:

-

The resulting residue, containing lipophilic compounds and water, is taken up with methanol for further processing or purification if necessary.

-

Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of several key signaling pathways, with the induction of apoptosis in cancer cells being one of the most extensively studied.

This compound-Induced Apoptosis

This compound's pro-apoptotic activity is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis. The key events in this pathway are illustrated in the following diagram.

References

- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene this compound: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Membrane Depolarization, Permeability Transition Pore Formation, and Respiration Uncoupling in Isolated Rat Liver Mitochondria by Stimulation of Ca2+-Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound, an apoptosis inducing terpenoid from Ferula ovina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A PROCESS FOR THE PREPARATION OF FERUTININE FROM FERULA GENUS PLANTS - Patent 1615651 [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

The Phytoestrogenic Properties of Ferutinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferutinin, a natural sesquiterpene daucane ester found in plants of the Ferula genus, has garnered significant scientific interest due to its potent phytoestrogenic properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's estrogenic activity, its interactions with estrogen receptors, and its effects on various signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this compound's biological actions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound as a selective estrogen receptor modulator (SERM) for conditions such as post-menopausal symptoms, osteoporosis, and estrogen-dependent cancers.

Introduction

Phytoestrogens are plant-derived compounds that structurally or functionally mimic mammalian estrogens.[1] Their ability to interact with estrogen receptors (ERs) allows them to exert a range of physiological effects, making them promising candidates for the development of alternative hormone replacement therapies and novel treatments for hormone-related disorders.[1][2] this compound, isolated from species such as Ferula communis, has emerged as a particularly interesting phytoestrogen due to its unique receptor binding profile and dose-dependent effects.[3][4][5] This guide will elucidate the core phytoestrogenic properties of this compound, focusing on its molecular interactions and cellular consequences.

Molecular Mechanism of Action

This compound's phytoestrogenic activity is primarily mediated through its interaction with estrogen receptors α (ERα) and β (ERβ), as well as the G protein-coupled estrogen receptor (GPER).[3][6] Structurally similar to steroid hormones, this compound can bind to these receptors and modulate their activity, leading to a cascade of downstream cellular events.[2][3]

Estrogen Receptor Binding and Activity

Unlike many other phytoestrogens, this compound exhibits a greater binding affinity for ERα than for ERβ.[2][3] This preferential binding is a key determinant of its tissue-specific effects. This compound acts as an agonist for ERα, meaning it activates the receptor.[7][8] Its activity at the ERβ is more complex, demonstrating both agonistic and antagonistic properties depending on the cellular context.[7][8] This dual activity classifies this compound as a Selective Estrogen Receptor Modulator (SERM).

Data Presentation: Quantitative Analysis of this compound's Phytoestrogenic Properties

The following tables summarize the quantitative data from various studies on the phytoestrogenic properties of this compound.

Table 1: Estrogen Receptor Binding Affinity

| Parameter | ERα | ERβ | Reference |

| IC50 | 33.1 nM | 180.5 nM | [7] |

Table 2: In Vitro Cellular Effects

| Cell Line | Concentration | Effect | Reference |

| Human Amniotic Fluid Stem Cells (hAFSCs) | 10⁻⁸ M | Enhanced osteoblastic differentiation | [9] |

| MCF-7 (Breast Cancer) | 30 µM | Accumulation of cells at pre G0/G1 phase and apoptosis | [10] |

| H9C2 (Cardiomyocytes) | 0.25 µM | Protection against Doxorubicin-induced cardiotoxicity | [6] |

Table 3: In Vivo Effects

| Animal Model | Dosage | Effect | Reference |

| Ovariectomized Rats | Not specified | Increased lordotic response (estrogenic effect) | [11] |

| Ovariectomized Rats (with Estradiol) | Not specified | Reduced receptivity and proceptivity (anti-estrogenic effect) | [11] |

| Diabetic Mice | 1.6 mg/Kg | Significant decrease in glucose levels | [4] |

Signaling Pathways Modulated by this compound

This compound's interaction with estrogen receptors triggers a variety of intracellular signaling pathways that regulate gene expression and cellular function.

Classical Genomic Pathway

Upon binding to ERα or ERβ in the cytoplasm, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[3][12] In the nucleus, the this compound-ER complex binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.[3][12] This genomic pathway is responsible for many of the long-term effects of estrogens and phytoestrogens.

Non-Genomic Signaling Pathways

This compound can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors.[9][13] These actions are independent of gene transcription and involve the activation of various kinase cascades.[14] Key non-genomic pathways influenced by this compound include:

-

MEK/ERK Pathway: this compound has been shown to increase the phosphorylation of ERK (Extracellular signal-regulated kinase), a key component of the MAPK (Mitogen-activated protein kinase) pathway, which is involved in cell proliferation and differentiation.[9]

-

PI3K/Akt Pathway: this compound also activates the PI3K/Akt pathway, which plays a crucial role in cell survival and metabolism.[9]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the phytoestrogenic properties of this compound.

Estrogen Receptor Binding Assay

This assay determines the binding affinity of this compound to ERα and ERβ.

-

Principle: A competitive binding assay using a radiolabeled estrogen, such as [³H]17β-estradiol, is performed. This compound is added in increasing concentrations to compete with the radioligand for binding to the estrogen receptors.

-

Methodology:

-

Prepare purified human recombinant ERα and ERβ.

-

Incubate the receptors with a constant concentration of [³H]17β-estradiol and varying concentrations of unlabeled this compound.

-

After incubation, separate the receptor-bound and free radioligand using a method like dextran-coated charcoal or filtration.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[15]

-

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of cells, particularly hormone-dependent cancer cells like MCF-7.[16][17]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Methodology:

-

Seed cells (e.g., MCF-7) in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The absorbance is directly proportional to the number of viable cells.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., phosphorylated ERK and Akt) or gene expression.[11]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Methodology:

-

Lyse cells treated with or without this compound to extract total protein.

-

Determine protein concentration using a method like the Bradford assay.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-ERK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

Therapeutic Implications and Future Directions

The unique phytoestrogenic profile of this compound suggests its potential application in several therapeutic areas:

-

Hormone Replacement Therapy (HRT): this compound's ability to mimic estrogenic activity makes it a candidate for alleviating post-menopausal symptoms.[3] Importantly, it may offer a safer alternative to conventional HRT by potentially avoiding the increased risk of endometrial cancer.[2][3]

-

Osteoporosis: Studies have shown that this compound can promote osteoblastic differentiation and may have osteoprotective effects, suggesting its utility in the prevention and treatment of osteoporosis.[2][9]

-

Cancer Therapy: this compound exhibits dose-dependent antiproliferative and pro-apoptotic effects on cancer cells, including estrogen-dependent breast cancer cells.[4][16] This suggests its potential as an anticancer agent, either alone or in combination with other therapies.[16][17]

Future research should focus on further elucidating the precise molecular mechanisms of this compound's action, particularly its differential effects on ERα and ERβ in various tissues. More extensive in vivo studies and clinical trials are necessary to validate its therapeutic efficacy and safety in humans.

Conclusion

This compound is a potent phytoestrogen with a complex and multifaceted mechanism of action. Its preferential binding to ERα and its dual agonist/antagonist activity at ERβ, coupled with its ability to modulate both genomic and non-genomic signaling pathways, underscore its potential as a selective and versatile therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further investigation into the promising pharmacological properties of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of the Potential Beneficial Effects of Ferula communis L. Extract Supplementation in Postmenopausal Discomfort [mdpi.com]

- 3. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene this compound: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene this compound: From Antioxidant Potential to Cytotoxic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Evaluation of this compound Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Estrogen receptor signaling in the this compound-induced osteoblastic differentiation of human amniotic fluid stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A this compound analogue with enhanced potency and selectivity against ER-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The phytoestrogen this compound affects female sexual behavior modulating ERalpha expression in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Reactome | Extra-nuclear estrogen signaling [reactome.org]

- 14. mdpi.com [mdpi.com]

- 15. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound: A phytoestrogen from ferula and its anticancer, antioxidant, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Ferutinin: A Deep Dive into its Estrogenic Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferutinin, a natural sesquiterpene derivative isolated from plants of the Ferula genus, has garnered significant scientific interest due to its potent phytoestrogenic properties. This technical guide provides a comprehensive overview of this compound's role as an estrogen receptor (ER) agonist, detailing its binding affinities, cellular effects, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of estrogen receptor modulators and their therapeutic potential.

Estrogen Receptor Binding and Activity

This compound exhibits a distinct binding profile for the two main estrogen receptor subtypes, ERα and ERβ. It acts as an agonist for ERα and displays a mixed agonist/antagonist profile for ERβ[1][2][3]. This selective modulation of estrogen receptor activity underscores its potential for development as a targeted therapeutic agent.

Quantitative Binding and Activity Data

The following table summarizes the key quantitative data related to this compound's interaction with estrogen receptors and its effects on cancer cell lines.

| Parameter | Value | Cell Line/System | Reference |

| ERα Binding Affinity (IC50) | 33.1 nM | Competitive Binding Assay | [3][4][5] |

| ERβ Binding Affinity (IC50) | 180.5 nM | Competitive Binding Assay | [3][4][5] |

| MCF-7 Cytotoxicity (IC50) | 37 µM | MTT Assay | [6] |

| TCC Cytotoxicity (IC50) | 67-81 µM | MTT Assay | [7] |

| HT29 Cytotoxicity (IC50) | 67-81 µM | MTT Assay | [7] |

| CT26 Cytotoxicity (IC50) | 67-81 µM | MTT Assay | [7] |

| HFF3 Cytotoxicity (IC50) | 98 µM | MTT Assay | [7] |

| NIH/3T3 Cytotoxicity (IC50) | 136 µM | MTT Assay | [7] |

Cellular and Physiological Effects

This compound's interaction with estrogen receptors triggers a cascade of cellular events, leading to a range of physiological effects. Its dose-dependent activity is a critical factor, with lower concentrations often promoting antioxidant and phytoestrogenic effects, while higher concentrations can induce cytotoxicity[7][8].

-

Antiproliferative and Pro-apoptotic Activity: this compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including breast (MCF-7), bladder (TCC), and colon (HT29, CT26) cancer cells[4][7][9]. Studies have shown that this compound can induce apoptosis through the intrinsic pathway, involving mitochondrial permeabilization and the release of pro-apoptotic factors[7]. In MCF-7 cells, this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2[10][11].

-

Osteogenic Effects: this compound has shown promise in promoting osteoblastic differentiation, suggesting its potential as a therapeutic agent for osteoporosis[12]. In human amniotic fluid stem cells, this compound at a concentration of 10-8M was found to enhance osteoblastic differentiation[12]. This effect is believed to be mediated through its interaction with ERα and the subsequent activation of the PI3K/Akt signaling pathway[12].

-

Uterine and Hypothalamic Effects: In vivo studies in ovariectomized rats have shown that this compound can exert estrogenic effects on the uterus and modulate the expression of ERα in the hypothalamus[13][14][15]. When administered alone, this compound increases ERα expression in the hypothalamus, similar to estradiol[13]. However, when co-administered with estradiol, it can act as an antiestrogen, reducing the effects of estradiol[13].

Signaling Pathways Modulated by this compound

This compound's agonistic activity at the estrogen receptor initiates downstream signaling cascades that are crucial for its observed cellular effects. The two primary pathways implicated are the MEK/ERK and PI3K/Akt pathways.

Caption: this compound-activated estrogen receptor signaling pathways.

Studies have shown that this compound can induce the phosphorylation of both ERK and Akt[12]. The activation of the PI3K/Akt pathway appears to be particularly important for the this compound-induced enhancement of osteoblastic differentiation, and this effect is mediated through ERα[12].

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the estrogenic activity of compounds like this compound.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound to ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol.

Caption: Workflow for a competitive estrogen receptor binding assay.

Methodology:

-

Preparation of Rat Uterine Cytosol: Uteri from immature female rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

-

Competitive Binding Incubation: A constant concentration of [3H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of this compound (or a reference compound). Non-specific binding is determined in the presence of a large excess of unlabeled 17β-estradiol.

-

Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor complexes.

-

Quantification of Radioactivity: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then calculated.

Estrogen Response Element (ERE)-Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to activate gene transcription through the estrogen receptor.

Caption: Workflow for an ERE-luciferase reporter assay.

Methodology:

-

Cell Culture and Transfection: A suitable cell line, such as the ER-positive breast cancer cell line MCF-7, is cultured. The cells are then transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the estrogen response element (ERE).

-

Compound Treatment: The transfected cells are treated with various concentrations of this compound or a control compound.

-

Cell Lysis: After an appropriate incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency. The data is then used to generate a dose-response curve and calculate the EC50 value for transcriptional activation.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for cytotoxicity can be determined.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as ERα and phosphorylated forms of signaling proteins like Akt.

Methodology:

-

Cell Lysis and Protein Quantification: Cells treated with this compound are lysed to extract total protein. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the protein of interest (e.g., anti-ERα or anti-phospho-Akt). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system.

-

Analysis: The intensity of the bands corresponding to the protein of interest is quantified and can be normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment and Harvesting: Cells are treated with this compound to induce apoptosis. Both adherent and floating cells are collected.

-

Cell Staining: The cells are washed and resuspended in a binding buffer. They are then stained with Annexin V (conjugated to a fluorophore like FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of each cell for both the Annexin V and PI signals.

-

Data Interpretation: The data is typically displayed as a dot plot, which allows for the quantification of four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Conclusion

This compound presents a compelling profile as a selective estrogen receptor modulator with multifaceted biological activities. Its ability to act as an ERα agonist and a mixed agonist/antagonist for ERβ, coupled with its dose-dependent effects on cell proliferation, apoptosis, and differentiation, highlights its potential for further investigation in various therapeutic areas, including oncology and osteoporosis. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 2. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. benchchem.com [benchchem.com]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. bosterbio.com [bosterbio.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improving Estrogenic Compound Screening Efficiency by Using Self-Modulating, Continuously Bioluminescent Human Cell Bioreporters Expressing a Synthetic Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Ferutinin from Ferula Species

This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, a sesquiterpene daucane ester predominantly isolated from plants of the Ferula genus. This compound has garnered significant scientific interest due to its wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

This compound exhibits potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, often with a degree of selectivity for cancer cells over normal cells.[1] Its anticancer activity is a key area of investigation for potential therapeutic applications.[1][2]

Quantitative Data: Cytotoxicity

The cytotoxic efficacy of this compound has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values of this compound against various cell lines are summarized in Table 1.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| Cancer Cell Lines | |||

| PC-3 | Human Prostate Cancer | 16.7, 19.7 | [1][3] |

| NTERA2 | Human Teratocarcinoma | 39 | [1] |

| KYSE30 | Human Esophageal Cancer | 58 | [1] |

| MCF-7 | Human Breast Adenocarcinoma | 67 - 81 | [1] |

| TCC | Human Urothelial Carcinoma | 67 - 81 | [1] |

| HT29 | Human Colon Adenocarcinoma | 67 - 81 | [1] |

| CT26 | Murine Colon Carcinoma | 67 - 81 | [1] |

| Normal Cell Lines | |||

| HFF3 | Human Foreskin Fibroblast | 98 | [1] |

| NIH/3T3 | Murine Embryonic Fibroblast | 136 | [1] |

Experimental Protocols

1.2.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]

-

Cell Culture: Cancer and normal cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[4]

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.[4]

1.2.2. Apoptosis Detection

Multiple assays are employed to confirm that this compound-induced cell death occurs via apoptosis.[5][6]

-

DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, DAPI staining reveals chromatin condensation and nuclear fragmentation.[5][6]

-

Propidium Iodide (PI) Staining and Flow Cytometry: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. In late apoptotic and necrotic cells, it stains the nucleus. Flow cytometry analysis of PI-stained cells can quantify the percentage of cells in the sub-G1 phase, which is indicative of apoptotic DNA fragmentation.[4][6]

-

DNA Laddering Assay: During apoptosis, endonucleases cleave DNA into internucleosomal fragments of approximately 180-200 base pairs. When this fragmented DNA is analyzed by agarose gel electrophoresis, it appears as a characteristic "ladder."[5][6]

-

Real-Time PCR for Apoptosis-Related Genes: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) genes are quantified using real-time polymerase chain reaction (RT-PCR) to elucidate the molecular mechanism of apoptosis.[4] An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[4]

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are primarily mediated through the induction of the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.[1]

At high concentrations, this compound acts as a Ca2+ ionophore, leading to an increase in intracellular calcium levels.[1] This disrupts the mitochondrial transmembrane potential and triggers the overproduction of reactive oxygen species (ROS).[1] The surge in ROS activates the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[1] Furthermore, this compound has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, further promoting apoptosis.[4]

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in preclinical models.[7] This activity is attributed to its ability to modulate inflammatory pathways.

Experimental Protocols

2.1.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[7]

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Treatment: Animals are pre-treated with this compound (e.g., 100 mg/kg, intraperitoneally) or a control vehicle.

-

Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% in saline) is administered into the sub-plantar region of the rat's hind paw.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema by this compound is calculated by comparing the paw volume in the treated group to the control group.

Signaling Pathways in Anti-inflammatory Activity

While the precise anti-inflammatory signaling pathway of this compound is still under full investigation, many natural compounds with similar structures exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is a central regulator of inflammation. Inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like TNF-α, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), TNF-α, and various interleukins (ILs).[9][10] It is hypothesized that this compound may interfere with one or more steps in this cascade.

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, particularly in models of neuroinflammation.[11] Its activity is linked to its antioxidant and estrogenic properties.[11]

Experimental Protocols

3.1.1. In Vitro Neuroinflammation Model

This model uses cultured neuronal and glial cells to study the effects of inflammatory stimuli and potential neuroprotective compounds.[11]

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) and human oligodendrocytes (e.g., MO3.13) are co-cultured.[11]

-

Treatment: Cells are pre-treated with a non-toxic concentration of this compound (e.g., 33 nM) for 24 hours.[11]

-

Induction of Neuroinflammation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the culture medium for 24 hours to induce an inflammatory response.[11]

-

Assessment of Neuroprotection:

-

Cell Viability: Assessed using methods like the MTT assay.

-

Oxidative Stress Markers: Intracellular ROS levels are measured using fluorescent probes (e.g., DCFDA). Lipid peroxidation is quantified by measuring malondialdehyde (MDA) levels.[11]

-

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are multifaceted. As a phytoestrogen, it can interact with estrogen receptors in the brain, which are known to be involved in neuroprotection.[1] Additionally, this compound can stimulate nitric oxide synthase (NOS) activity and inositol monophosphate accumulation in the brain, suggesting an activation of phosphoinositide breakdown and nitric oxide (NO) production.[12] NO is a critical signaling molecule in the nervous system. Furthermore, in inflammatory conditions like those induced by LPS, this compound can mitigate neuronal damage by reducing oxidative stress, as evidenced by decreased ROS and MDA levels.[11]

Antimicrobial Activity

This compound has demonstrated notable antibacterial and anti-biofilm activity, particularly against Gram-positive bacteria.[13]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial potency of this compound is determined by its minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Microorganism | Activity | Concentration (µM) | Reference |

| Staphylococcus aureus | MIC | 25 | [13][14] |

| MBC | 25 | [14] | |

| BPC | 25 | [13] | |

| Staphylococcus epidermidis | MIC | 50 | [14] |

MBC: Minimum Bactericidal Concentration; BPC: Biofilm Preventive Concentration

Experimental Protocols

4.2.1. Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15]

-

Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared.

-

Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

4.2.2. Anti-Biofilm Activity Assessment

-

Biofilm Prevention: this compound is added to the wells of a microtiter plate along with the bacterial inoculum. After incubation, the ability of the bacteria to form a biofilm on the surface of the well is assessed, often by staining with crystal violet. The biofilm preventive concentration (BPC) is the lowest concentration that prevents biofilm formation.[13]

-

Biofilm Disruption: Pre-formed biofilms are treated with various concentrations of this compound. The extent of biofilm disruption is quantified by measuring the reduction in viable cells within the biofilm (e.g., by colony-forming unit counting).[13]

Conclusion

This compound, a natural compound from Ferula species, exhibits a remarkable range of biological activities with significant therapeutic potential. Its dose-dependent effects, particularly its selective cytotoxicity towards cancer cells and its protective actions at lower concentrations, make it a compelling candidate for further drug development. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full pharmacological landscape of this promising molecule. Further in vivo studies and clinical trials are warranted to translate these preclinical findings into novel therapeutic strategies.

References

- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene this compound: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Apoptosis Inducing Terpenoid from Ferula ovina [journal.waocp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an apoptosis inducing terpenoid from Ferula ovina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The NF-κB Transcriptional Network Is a High-Dose Vitamin C-Targetable Vulnerability in Breast Cancer | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound stimulates nitric oxide synthase activity in median eminence of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Screening of natural compounds identifies this compound as an antibacterial and anti-biofilm compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. helda.helsinki.fi [helda.helsinki.fi]

- 15. Investigation of composition, antioxidant, antimicrobial and cytotoxic characteristics from Juniperus sabina and Ferula communis extracts - PMC [pmc.ncbi.nlm.nih.gov]

Ionophoretic properties and calcium signaling of Ferutinin

An In-depth Technical Guide on the Core Ionophoretic Properties and Calcium Signaling of Ferutinin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a daucane sesquiterpenoid isolated from plants of the Ferula genus, has garnered significant scientific interest due to its diverse biological activities, including phytoestrogenic, cytotoxic, and antioxidant effects.[1][2][3] A primary mechanism underpinning its potent biological actions is its remarkable ability to act as a calcium ionophore. This guide provides a comprehensive technical overview of this compound's ionophoretic properties and its profound impact on cellular calcium signaling pathways. We will delve into its mechanism of action, from inducing biphasic calcium fluxes to triggering mitochondrial dysfunction and apoptosis, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

This compound's Core Ionophoretic Properties

An ionophore is a lipid-soluble molecule that facilitates the transport of ions across a lipid bilayer. This compound has been conclusively identified as a potent and selective ionophore for calcium ions (Ca²⁺).[4]

Mechanism of Ion Transport: this compound increases the permeability of both artificial and cellular membranes to Ca²⁺ in a concentration-dependent manner, typically within the range of 1-50 µM.[4][5] This action has been observed across various membrane types, including those of thymocytes, mitochondria, sarcoplasmic reticulum, and liposomes.[4][5][6] The stoichiometry of the this compound-Ca²⁺ complex, which facilitates this transport, has been suggested to be 2:1 (two this compound molecules to one Ca²⁺ ion), although a 1:1 complex may form in certain membrane environments.[4][7] Spectroscopic and theoretical studies indicate that this compound coordinates with Ca²⁺ via the hydroxyl group of its ferutinol moiety and the carboxyl oxygen of its complex ether bond.[7]

Modulation of Cellular Calcium Signaling

This compound exerts a dramatic and multi-faceted influence on intracellular calcium homeostasis, which is central to its cytotoxic and signaling effects.

Biphasic Elevation of Intracellular Calcium ([Ca²⁺]i)

In various cell types, including Jurkat T-cells, this compound induces a characteristic biphasic increase in cytosolic Ca²⁺ concentration.[8][9]

-

Initial Rapid Peak: A swift, transient spike in [Ca²⁺]i results from the mobilization of calcium from intracellular stores, primarily the endoplasmic reticulum. This initial phase can be inhibited by intracellular Ca²⁺ chelators like BAPTA-AM.[8][9]

-

Sustained Plateau Phase: Following the initial peak, a prolonged, sustained elevation of [Ca²⁺]i is maintained by the influx of extracellular calcium. This secondary phase is sensitive to inhibition by extracellular Ca²⁺ chelators such as EGTA and involves the activation of L-type calcium channels.[8][9][10]

Mitochondrial Calcium Overload and Dysfunction

The sustained increase in cytosolic Ca²⁺ leads to its subsequent accumulation within mitochondria.[11] While this compound can stimulate Ca²⁺ permeability in isolated mitochondria, this process appears to be independent of the primary mitochondrial calcium uniporter (MCU), as it is not blocked by the MCU inhibitor Ruthenium Red.[12][13] This mitochondrial Ca²⁺ overload is a critical event that initiates a cascade of deleterious effects:

-

Loss of Mitochondrial Transmembrane Potential (ΔΨm): this compound, at concentrations of 10-60 µM, dose-dependently dissipates the inner mitochondrial membrane potential.[12][13]

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): The combination of high matrix Ca²⁺ and membrane depolarization leads to the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[12][13] This event, which can be partly diminished by cyclosporin A, further collapses the ΔΨm.[12]

-

Increased Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction, particularly at the level of respiratory chain complexes I and III, results in the overproduction of ROS.[1][6]

-

Induction of Apoptosis: The culmination of these mitochondrial events—loss of ΔΨm, mPTP opening, and ROS generation—triggers the intrinsic apoptotic pathway. This involves the release of pro-apoptotic factors and the activation of effector caspases, such as caspase-3, leading to programmed cell death.[1][8][9]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data extracted from various studies, detailing the concentration-dependent effects of this compound.

Table 1: Effects of this compound on Cellular and Mitochondrial Parameters

| Parameter | Cell Type / System | This compound Concentration | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Ca²⁺ Permeability | Thymocytes, Mitochondria, SR, Liposomes | 1-50 µM | Increased permeability to Ca²⁺. | [4][5] |

| Mitochondrial Respiration | Isolated Rat Liver Mitochondria | 5-27 µM | Decreased state 3 respiration. | [12][13] |

| Mitochondrial Membrane Potential (ΔΨm) | Isolated Rat Liver Mitochondria | 10-60 µM | Dose-dependent dissipation of ΔΨm. | [12][13] |

| Membrane Permeabilization | Human Red Blood Cell Ghosts | ≥ 40 µM | Permeabilized the cell membrane. | [10][14] |

| Intracellular Ca²⁺ | Dental Pulp Stem Cells | 10 µg/mL | Significant increase after 24 hours. |[15] |

Table 2: Cytotoxicity (IC₅₀) of this compound in Various Cell Lines

| Cell Line | Cell Type | Exposure Time | IC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| MCF-7 | Human Breast Cancer | 72 hours | 29 µg/mL | [16] |

| TCC | Human Bladder Cancer | 72 hours | 24 µg/mL | [16] |

| HFF3 | Human Foreskin Fibroblasts (Normal) | 72 hours | 36 µg/mL | [16] |

| PC-3 | Human Prostate Cancer | Not Specified | 16.7 µM |[1] |

Mandatory Visualizations: Signaling Pathways and Workflows

Key Experimental Protocols

The investigation of this compound's effects relies on a suite of well-established bioanalytical techniques.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol is designed to measure changes in cytosolic free calcium in live cells.

-

Cell Preparation: Cells are cultured on glass coverslips suitable for microscopy.

-

Dye Loading: Cells are incubated with a Ca²⁺-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer. The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

-

Measurement: After loading, cells are washed and mounted on a fluorescence microscope. A baseline fluorescence is recorded before the addition of this compound. The change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) upon this compound addition is monitored over time, reflecting the change in [Ca²⁺]i.[17]

-

Controls: To distinguish between intracellular release and extracellular influx, experiments are repeated in a Ca²⁺-free buffer containing EGTA.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This method quantifies the electrical potential across the inner mitochondrial membrane.

-

Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine (TMRM) or Safranine O, accumulate in the mitochondrial matrix driven by the negative-inside ΔΨm.

-

Procedure for Intact Cells: Live cells are loaded with a low concentration of TMRM. The fluorescence intensity within the mitochondria is measured using confocal microscopy. A decrease in fluorescence indicates depolarization (loss of ΔΨm).[17][18]

-

Procedure for Isolated Mitochondria: Isolated mitochondria are incubated in a buffer with a ΔΨm-sensitive dye. The fluorescence is measured using a fluorometer. The addition of this compound will cause a decrease in fluorescence if it dissipates the membrane potential.[12]

Measurement of Mitochondrial Calcium

This protocol specifically measures Ca²⁺ uptake into the mitochondrial matrix.

-

Principle: Utilize fluorescent indicators that can be targeted to or preferentially accumulate in mitochondria, such as Rhod-2 AM.[19][20][21]

-

Procedure for Permeabilized Cells: To eliminate cytosolic dye signals, the plasma membrane is selectively permeabilized with a mild detergent like digitonin. This allows direct access to the mitochondria.[17][19] Cells are then incubated with a Ca²⁺ indicator (e.g., Fluo-4) and a ΔΨm dye (e.g., TMRM) to simultaneously monitor Ca²⁺ uptake and its effect on mitochondrial health.[17]

-

Procedure for Isolated Mitochondria: Mitochondria are isolated via differential centrifugation. They are then suspended in a buffer containing a low-affinity Ca²⁺ indicator like Calcium Green-5N, which measures the disappearance of Ca²⁺ from the external buffer as it is taken up by the mitochondria.[19][21]

Cell Viability and Apoptosis Assays

These assays quantify the cytotoxic and apoptosis-inducing effects of this compound.

-

MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan is proportional to the number of living cells. It is used to determine IC₅₀ values.[22][23]

-

Flow Cytometry with Annexin V/Propidium Iodide (PI): This method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[23]

-

DNA Laddering: DNA is extracted from treated cells and analyzed by agarose gel electrophoresis. Apoptotic cells exhibit a characteristic "ladder" pattern due to the cleavage of DNA into internucleosomal fragments.[22]

Conclusion

This compound's identity as a potent Ca²⁺ ionophore is fundamental to its biological activity. By disrupting cellular calcium homeostasis, it initiates a well-defined signaling cascade that begins with Ca²⁺ release from the ER, progresses to extracellular Ca²⁺ influx, and culminates in mitochondrial overload. This mitochondrial stress, characterized by membrane depolarization, mPTP opening, and ROS production, serves as a direct trigger for the intrinsic apoptotic pathway. The dose-dependent nature of these effects underscores the potential for this compound as a lead compound in drug development, particularly in oncology, while also highlighting the need for careful toxicological evaluation. The experimental frameworks detailed herein provide a robust basis for further investigation into the nuanced mechanisms of this compound and other ionophoric compounds.

References

- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene this compound: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Evaluation of this compound Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ionophoretic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound as a Ca2+ complexone: lipid bilayers, conductometry, FT-IR, NMR studies and DFT-B3LYP calculations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Research Portal [researchportal.scu.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces in vitro eryptosis/erythroptosis in human erythrocytes through membrane permeabilization and calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journal.waocp.org [journal.waocp.org]

- 12. This compound Induces Membrane Depolarization, Permeability Transition Pore Formation, and Respiration Uncoupling in Isolated Rat Liver Mitochondria by Stimulation of Ca2+-Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound induces osteoblast differentiation of DPSCs via induction of KLF2 and autophagy/mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Studying mitochondrial Ca2+ uptake – A revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound, an apoptosis inducing terpenoid from Ferula ovina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Dose-dependent effects of Ferutinin in vitro

An In-depth Technical Guide on the Dose-Dependent Effects of Ferutinin in vitro

Introduction

This compound is a natural sesquiterpene lactone, a type of terpenoid, primarily isolated from plants of the Ferula genus, such as Ferula ovina and Ferula communis.[1] This bioactive compound has garnered significant attention in the scientific community for its diverse pharmacological activities, which are notably dose-dependent.[2][3] In vitro and in vivo studies have revealed that this compound exhibits a biphasic effect: at low concentrations, it demonstrates antioxidant, anti-inflammatory, and protective properties, while at higher concentrations, it acts as a potent cytotoxic and pro-apoptotic agent against various cancer cell lines.[2][4]

This technical guide provides a comprehensive overview of the dose-dependent effects of this compound observed in in vitro studies. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of the underlying molecular mechanisms. The dual nature of its activity—protective at low doses and cytotoxic at high doses—makes this compound a fascinating subject for therapeutic development, from cancer treatment to cardioprotection.[1][5]

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound is highly dependent on its concentration and the cell type being studied. The following tables summarize the quantitative data from various in vitro experiments.

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cell Type | IC50 Value (µM) | Notes |

| MCF-7 | Estrogen-Dependent Breast Cancer | 37[6] | A this compound analogue showed enhanced potency with an IC50 of 1 µM.[6] |

| PC-3 | Prostate Cancer | 16.7[2] | Demonstrates significant activity against prostate cancer cells. |

| MDA-MB-231 | Estrogen-Independent Breast Cancer | > 50[6] | Indicates lower cytotoxicity in estrogen-independent breast cancer cells. |

| TCC | Bladder Cancer | Not specified | Studies confirm cytotoxic and DNA-damaging effects, but the specific IC50 is not detailed in the provided abstracts.[7][8] |

| HFF3 | Normal Human Fibroblasts | Not specified | This compound shows selective toxicity, with significantly lower effects on normal cells compared to cancer cells.[7][8] |

Table 2: Dose-Dependent Pro-Apoptotic Effects of this compound

Higher concentrations of this compound actively induce programmed cell death (apoptosis) in cancer cells.

| Cell Line | Concentration | Observed Effect |

| MCF-7 | 37 µg/mL | 71% of cells showed condensed chromatin and fragmented nuclei.[9] |

| MCF-7 | 37 µg/mL | Approximately 10% of cells detected in the sub-G1 phase (apoptotic).[9] |

| MCF-7 | 74 µg/mL | Approximately 45% of cells detected in the sub-G1 phase.[9] |

| Jurkat (T-leukemia) | Not specified | Induces apoptosis preceded by a loss of mitochondrial transmembrane potential and an increase in ROS.[10] |

| Human Erythrocytes | ≥ 40 µM | Permeabilizes the cell membrane, leading to eryptosis (RBC apoptosis).[11][12] |

Table 3: Dose-Dependent Protective and Signaling Effects of this compound

At lower concentrations, this compound exhibits protective and modulatory effects.

| Cell Line | Concentration | Observed Effect |

| H9C2 (Cardiomyocytes) | 0.25 µM | Significantly reduced Reactive Oxygen Species (ROS) production induced by H₂O₂.[4][5][13][14] |

| H9C2 (Cardiomyocytes) | 0.25 µM | Protected against Doxorubicin-induced cell mortality.[5][13][14] |

| Human Erythrocytes | Low Dose | Activates P-type and L-type Ca²⁺ channels.[11][12] |

| Various | Low Dose | Reduces free radical production and increases levels of antioxidant enzymes.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound in vitro.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the control. Plot a dose-response curve to determine the IC50 value.

-